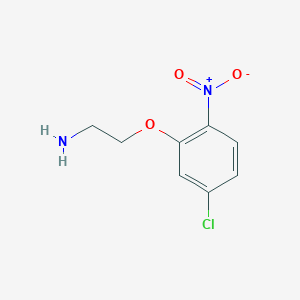![molecular formula C9H15N3 B1468493 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1342978-62-4](/img/structure/B1468493.png)
2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Vue d'ensemble
Description
“2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H15N3 . It has a molecular weight of 165.24 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to an ethan-1-amine group . The pyrazole ring is further substituted with a cyclopropylmethyl group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that certain derivatives of pyrazole, such as 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, have been synthesized and evaluated for their antibacterial activity. These compounds were synthesized through a series of chemical reactions starting from commercially available ethyl 2-amino-2-thioxoacetate and subjected to various characterizations including 1H NMR and LCMS techniques. The evaluation of their antibacterial activity indicates a promising avenue for the development of new antibacterial agents (Prasad, 2021).
Polymerization and Oligomerization Catalysts
Pyrazolylamine ligands have been employed as catalysts in the polymerization and oligomerization of ethylene, demonstrating the versatility of pyrazole derivatives in material science. The catalysts’ performance was found to be dependent on the solvent and co-catalyst used, leading to different products such as high molecular weight polyethylene and various alkylated toluenes. This indicates the potential of such compounds in tailoring the properties of polymeric materials for specific applications (Obuah et al., 2014).
Anticancer Agents
Pyrazole derivatives have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents. Certain analogs have shown significant cytotoxicity, comparing favorably with standard drugs like etoposide. This opens a pathway for the development of novel chemotherapeutic agents based on pyrazole chemistry (Alam et al., 2018).
Catalysts for CO2 Copolymerization
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes showed high activity and selectivity for the formation of poly(cyclohexene carbonate) under solvent-free conditions, highlighting the role of pyrazole derivatives in environmental chemistry and green manufacturing processes (Matiwane et al., 2020).
Antibacterial and Antifungal Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole derivatives, have shown enhanced antibacterial and antifungal activities. This application demonstrates the potential of pyrazole-based compounds in the development of medical devices and materials with inherent antimicrobial properties (Aly & El-Mohdy, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-3-9-5-11-12(7-9)6-8-1-2-8/h5,7-8H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYASKIWVQZRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



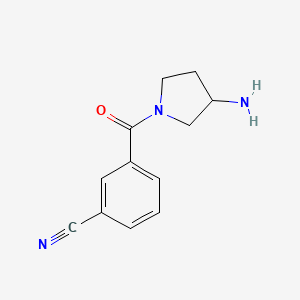


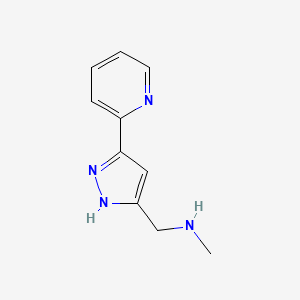

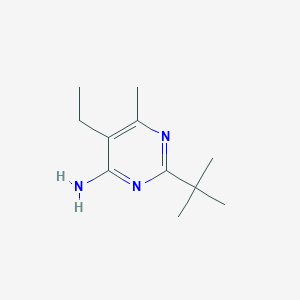
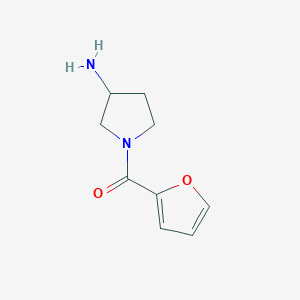
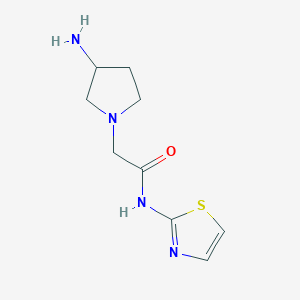
![1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine](/img/structure/B1468425.png)
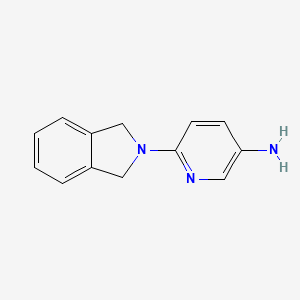
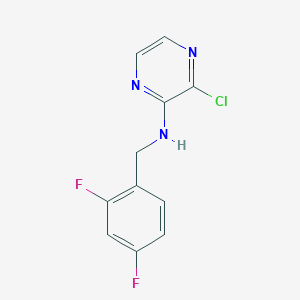
![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)
